

# Physicochemical Characterization & Application Guide: Z-Ala-His-OMe[1]

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## Compound of Interest

Compound Name: Z-Ala-his-ome

Cat. No.: B1277342

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## Executive Summary

**Z-Ala-His-OMe** (N-benzyloxycarbonyl-L-alanyl-L-histidine methyl ester) is a protected dipeptide derivative widely utilized as a model substrate in enzymatic kinetics (specifically for serine proteases and esterases) and as a pivotal intermediate in peptide fragment condensation.[1][2][3] Its structural architecture combines the lipophilic Z-protecting group, the catalytically active imidazole side chain of histidine, and a C-terminal methyl ester.

This guide provides a rigorous technical analysis of its physicochemical properties, synthesis pathways, and application protocols, designed for researchers requiring high-fidelity data for assay development and chemical synthesis.

## Molecular Architecture & Physicochemical Profile[5] Identity & Constants

Property	Detail
Chemical Name	N-benzyloxycarbonyl-L-alanyl-L-histidine methyl ester
CAS Registry Number	32303-82-5
Molecular Formula	
Molecular Weight	374.39 g/mol
Physical State	White to off-white crystalline powder
Solubility	Soluble in DMSO, DMF, Methanol, Ethanol.[1][4] Sparingly soluble in water (unless protonated at pH < 6).
pKa (Imidazole)	~6.0 – 6.5 (Microenvironment dependent)
Storage	-20°C, desiccated (Hygroscopic nature requires strict moisture control)

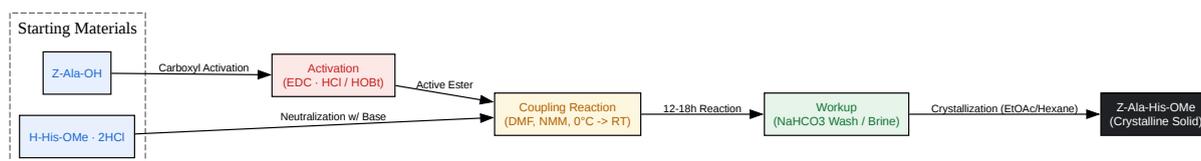
## Structural Functional Analysis

- **N-Terminal Z-Group (Cbz):** The benzyloxycarbonyl group confers significant hydrophobicity, enhancing cell permeability in biological assays while preventing N-terminal degradation by aminopeptidases. It is stable to basic conditions but cleaved by catalytic hydrogenation ( ) or strong acids (HBr/AcOH).
- **Histidine Imidazole:** The central functional moiety. In **Z-Ala-His-OMe**, the imidazole ring is free, allowing it to act as a general base catalyst or metal coordination site ( , ). Its pKa allows it to buffer near physiological pH.
- **C-Terminal Methyl Ester:** Masks the negative charge of the carboxylate, preventing internal salt bridge formation with the imidazole and rendering the molecule a specific substrate for esterases (cleavage releases methanol).

# Synthetic Pathway & Experimental Protocol

## Synthesis Workflow (Graphviz Visualization)

The synthesis typically involves the coupling of Z-Ala-OH with L-Histidine methyl ester hydrochloride.



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Figure 1: Convergent synthesis pathway for **Z-Ala-His-OMe** using standard carbodiimide coupling chemistry.

## Detailed Synthesis Protocol

Objective: Synthesize 5.0 g of **Z-Ala-His-OMe**.

- Preparation: Dissolve Z-Ala-OH (1.0 eq) and HOBt (1.1 eq) in anhydrous DMF (dimethylformamide). Chill to 0°C in an ice bath.
- Activation: Add EDC·HCl (1.1 eq) to the solution. Stir for 15 minutes to generate the active ester.
- Coupling: Add H-His-OMe·2HCl (1.0 eq) followed by N-methylmorpholine (NMM) (2.2 eq) to neutralize the hydrochloride salt. Critical Step: Ensure pH is ~8.0 (damp litmus paper) to allow nucleophilic attack by the amine.
- Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) and stir overnight (12–18 hours).

- Workup (Self-Validating Step):
  - Evaporate DMF under reduced pressure.
  - Redissolve residue in Ethyl Acetate (EtOAc).
  - Wash 1: Saturated  
  
(removes unreacted Z-Ala-OH).
  - Wash 2: Water/Brine. Caution: Do not use strong acid washes (e.g., 1M HCl) as this will protonate the imidazole and extract the product into the aqueous phase.
  - Wash 3: Brine.
- Isolation: Dry organic layer over  
  
, filter, and concentrate. Recrystallize from EtOAc/Hexane or EtOAc/Ether.

## Application: Enzymatic Hydrolysis Assay

**Z-Ala-His-OMe** is a chromogenic-silent substrate; hydrolysis is typically monitored by pH-stat titration or HPLC.

## Reaction Mechanism

The ester bond is susceptible to nucleophilic attack by the catalytic triad of serine proteases (e.g., Chymotrypsin) or esterases.

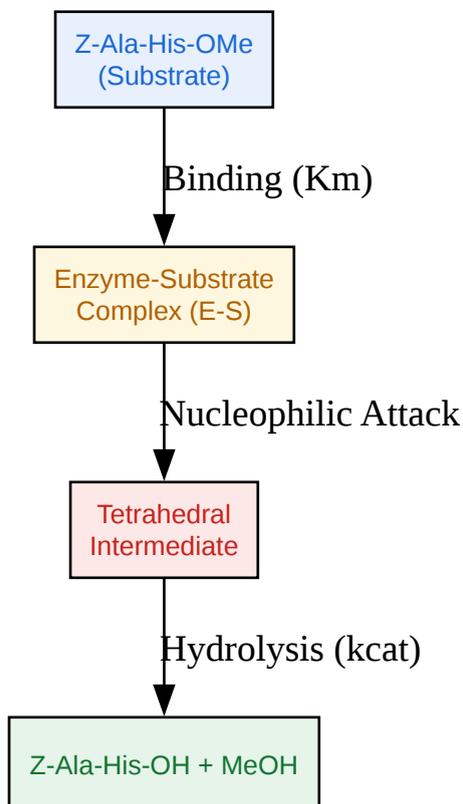
Reaction:

## Assay Protocol (HPLC Method)

- Column: C18 Reverse Phase (e.g., 4.6 x 150 mm, 5  $\mu$ m).
- Mobile Phase A: 0.1% TFA in Water.
- Mobile Phase B: 0.1% TFA in Acetonitrile.
- Gradient: 5% B to 60% B over 20 minutes.

- Detection: UV at 214 nm (peptide bond) or 254 nm (Z-group aromatic ring).
- Quantification: Monitor the disappearance of the ester peak (higher retention time) and appearance of the acid peak (lower retention time).

## Hydrolysis Pathway Diagram



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Figure 2: Enzymatic hydrolysis pathway showing conversion of the methyl ester to the free acid.

## Stability & Handling (Field-Proven Insights)

- Racemization Risk: Histidine is prone to racemization during coupling, especially at the  $\alpha$ -carbon, due to the basicity of the imidazole ring which can abstract the  $\alpha$ -proton via an intramolecular mechanism. Mitigation: Use HOBt (hydroxybenzotriazole) as an additive during synthesis to suppress this pathway.

- **Hygroscopicity:** The imidazole ring can absorb atmospheric moisture. Store the powder in a desiccator. If the powder becomes sticky, redissolve in methanol and re-precipitate with cold ether.
- **Solubility for Assays:** Prepare a 100 mM stock solution in DMSO. Dilute into aqueous buffer immediately prior to use. Avoid storing aqueous solutions >24 hours due to spontaneous hydrolysis of the methyl ester at pH > 8.0.

## References

- PubChem. (2025). N-benzyloxycarbonyl-L-alanyl-L-histidine methyl ester (Compound CID 7020246). National Library of Medicine. [[Link](#)][2]
- Cleij, M. C., et al. (1991). Mechanism of Enantioselective Ester Cleavage by Histidine-Containing Dipeptides. *Journal of Organic Chemistry*, 56(12), 3888.

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## Sources

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